![molecular formula C14H12N2O4 B14382081 4-Hydroxy-3-{[(pyridin-3-yl)methyl]carbamoyl}benzoic acid CAS No. 90183-34-9](/img/structure/B14382081.png)
4-Hydroxy-3-{[(pyridin-3-yl)methyl]carbamoyl}benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy-3-{[(pyridin-3-yl)methyl]carbamoyl}benzoic acid is an organic compound that features a benzoic acid core substituted with a hydroxy group and a pyridin-3-ylmethylcarbamoyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3-{[(pyridin-3-yl)methyl]carbamoyl}benzoic acid can be achieved through a multi-step process. One common method involves the reaction of benzoic acid with 3-pyridinecarboxaldehyde under acidic conditions to form the intermediate 3-(pyridin-3-yl)benzoic acid . This intermediate can then be further reacted with hydroxylamine and a suitable carbamoylating agent to introduce the hydroxy and carbamoyl groups, respectively.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-Hydroxy-3-{[(pyridin-3-yl)methyl]carbamoyl}benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbamoyl group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkoxides or amines under basic conditions.
Major Products Formed
Oxidation: Formation of 4-oxo-3-{[(pyridin-3-yl)methyl]carbamoyl}benzoic acid.
Reduction: Formation of 4-hydroxy-3-{[(pyridin-3-yl)methyl]amino}benzoic acid.
Substitution: Formation of various substituted benzoic acid derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-Hydroxy-3-{[(pyridin-3-yl)methyl]carbamoyl}benzoic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-Hydroxy-3-{[(pyridin-3-yl)methyl]carbamoyl}benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The hydroxy and carbamoyl groups can form hydrogen bonds with active sites, while the pyridin-3-yl group can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target molecule, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Pyridin-3-yl)benzoic acid: Lacks the hydroxy and carbamoyl groups, making it less versatile in terms of chemical reactivity.
4-Hydroxybenzoic acid: Lacks the pyridin-3-ylmethylcarbamoyl group, limiting its potential interactions with biological targets.
3-(Pyridin-4-yl)benzoic acid: Similar structure but with the pyridine ring in a different position, which can affect its binding properties and reactivity.
Uniqueness
4-Hydroxy-3-{[(pyridin-3-yl)methyl]carbamoyl}benzoic acid is unique due to the presence of both hydroxy and carbamoyl groups, which enhance its chemical versatility and potential for biological interactions. The combination of these functional groups with the pyridin-3-yl moiety allows for a wide range of applications in various fields.
Propriétés
Numéro CAS |
90183-34-9 |
|---|---|
Formule moléculaire |
C14H12N2O4 |
Poids moléculaire |
272.26 g/mol |
Nom IUPAC |
4-hydroxy-3-(pyridin-3-ylmethylcarbamoyl)benzoic acid |
InChI |
InChI=1S/C14H12N2O4/c17-12-4-3-10(14(19)20)6-11(12)13(18)16-8-9-2-1-5-15-7-9/h1-7,17H,8H2,(H,16,18)(H,19,20) |
Clé InChI |
UDTAFODBJVKLIQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CN=C1)CNC(=O)C2=C(C=CC(=C2)C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



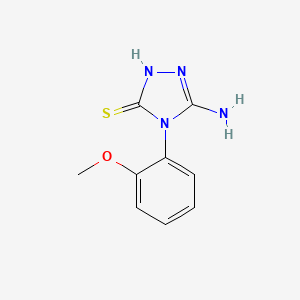
![2-[(2-{(E)-[4-(Dimethylamino)phenyl]diazenyl}-1,3-benzothiazol-6-yl)oxy]ethan-1-ol](/img/structure/B14382018.png)

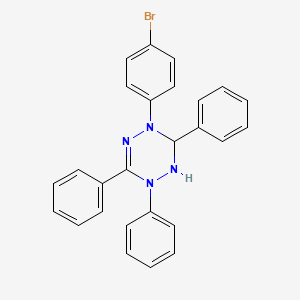
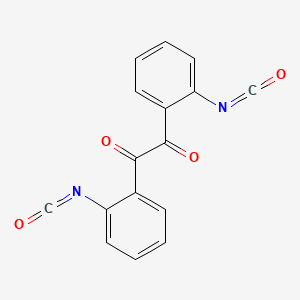
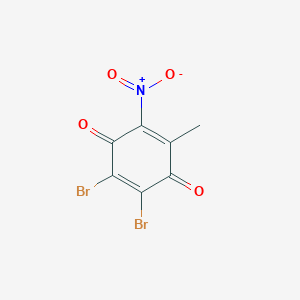
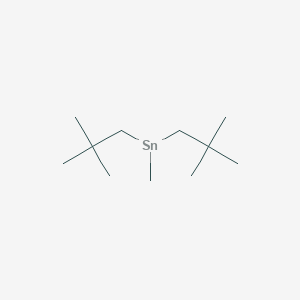
![Tert-butyl-[tert-butyl(tert-butylphosphanyl)phosphanyl]-tert-butylphosphanylphosphane;ditert-butyltin](/img/structure/B14382055.png)
![5-[(6-Methoxyquinolin-8-YL)amino]pentan-2-one](/img/structure/B14382058.png)
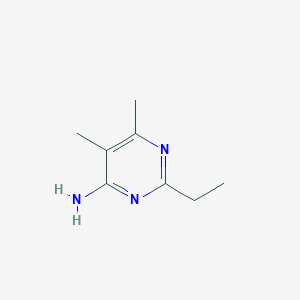

![1,4,7-Tris[(diphenylphosphoryl)methyl]-1,4,7-triazonane](/img/structure/B14382065.png)

